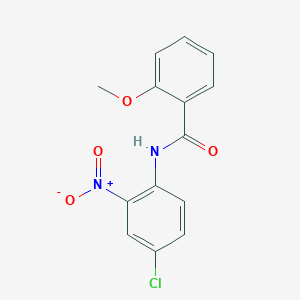![molecular formula C10H18N2O5S B5204674 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate](/img/structure/B5204674.png)
1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various research fields, including biochemistry, pharmacology, and molecular biology. In
Mechanism of Action
The mechanism of action of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate involves the binding of the compound to the active site of PTPs. This binding results in the inhibition of PTP activity, which leads to the modulation of cellular processes. The specific mechanism of action of this compound on different PTPs is still being investigated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate have been studied extensively in various cell lines and animal models. This compound has been found to modulate various signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. The modulation of these pathways has been shown to affect cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate in lab experiments is its high potency as a PTP inhibitor. This compound has been shown to be effective at micromolar concentrations, which makes it useful in various cell-based assays. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions for the research on 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another direction is the development of more potent and specific PTP inhibitors based on the structure of this compound. Additionally, the exploration of the mechanism of action of this compound on different PTPs can provide insights into the regulation of cellular signaling pathways.
Conclusion
In conclusion, 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate is a promising compound that has potential applications in various scientific research fields. Its unique properties as a PTP inhibitor make it useful in the modulation of cellular processes, and its high potency in cell-based assays makes it a valuable tool for research. Further studies on this compound can provide insights into the regulation of cellular signaling pathways and the development of novel therapeutics.
Synthesis Methods
The synthesis of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate involves the reaction of N-(tert-butoxycarbonyl)-L-valine with 2-cyanoethyl-N,N-diisopropylchloroacetamide in the presence of triethylamine. The resulting product is then treated with methanesulfonyl chloride to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
The unique properties of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate make it useful in various scientific research applications. This compound has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling pathways. The inhibition of PTPs by this compound has been shown to modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
[1-(2-cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-10(2,7-13)8(17-18(3,15)16)9(14)12-6-4-5-11/h8,13H,4,6-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBWVBZMMKYIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC#N)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)


![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![3-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5204631.png)

![(3aS*,5S*,9aS*)-5-(2-furyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5204651.png)
![methyl 3-{2-[allyl(phenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204659.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide](/img/structure/B5204665.png)
![6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204670.png)
methyl]amine](/img/structure/B5204676.png)
![5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol](/img/structure/B5204682.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B5204684.png)